
ML363
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML363, also known as SR-2976, is a bioactive chemical.
Aplicaciones Científicas De Investigación
Machine Learning in Physical Sciences
- Overview : Machine learning has significantly impacted physical sciences, including particle physics, cosmology, quantum computing, and material physics (Carleo et al., 2019).
- Key Applications : This includes using statistical physics to understand ML methods and the development of novel computing architectures to accelerate ML.
Applications in Other Scientific Domains
- Health-Related Applications : ML has been increasingly used in biomedical research, clinical medicine, and public health, especially in low and middle-income countries (Carrillo-Larco et al., 2020).
- Cancer Prognosis and Prediction : ML methods like Artificial Neural Networks, Bayesian Networks, Support Vector Machines, and Decision Trees have been utilized in cancer research for developing predictive models (Kourou et al., 2014).
Challenges and Opportunities
- Pitfalls in Applications : Despite the advantages, ML applications in scientific research can face challenges, including ensuring data quality and dealing with complex datasets (Yang et al., 2014).
Propiedades
Número CAS |
764588-00-3 |
|---|---|
Nombre del producto |
ML363 |
Fórmula molecular |
C17H12F4N2 |
Peso molecular |
320.29 |
Nombre IUPAC |
3-(4-Fluorophenyl)-5-[2-methyl-4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C17H12F4N2/c1-10-8-12(17(19,20)21)4-7-14(10)16-9-15(22-23-16)11-2-5-13(18)6-3-11/h2-9H,1H3,(H,22,23) |
Clave InChI |
PMJMFJHRNNZVSE-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(C2=CC(C3=CC=C(F)C=C3)=NN2)C(C)=C1)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ML363; ML-363; ML 363; SR-2976; SR 2976; SR2976; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



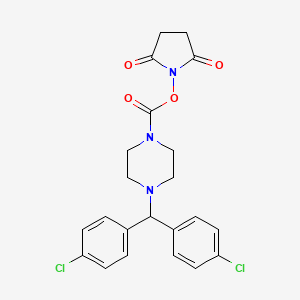
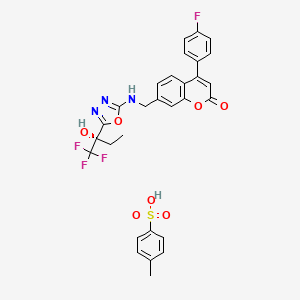
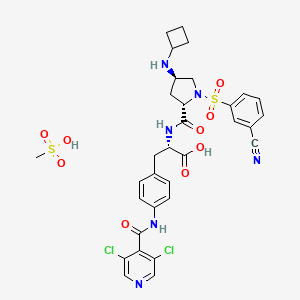
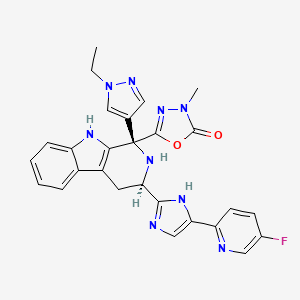
![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)
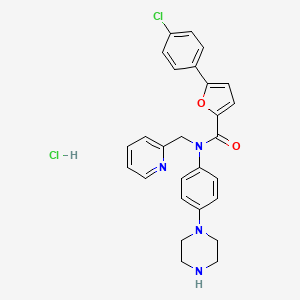
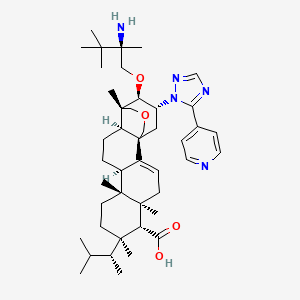
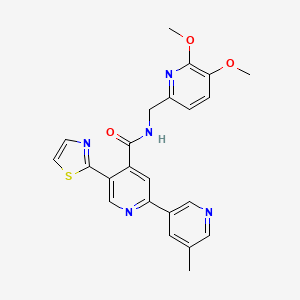
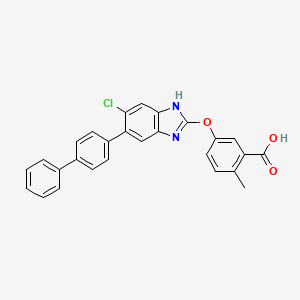

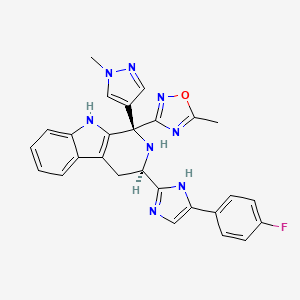
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)